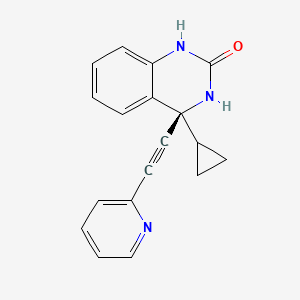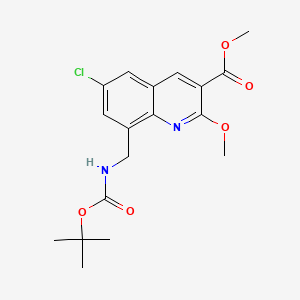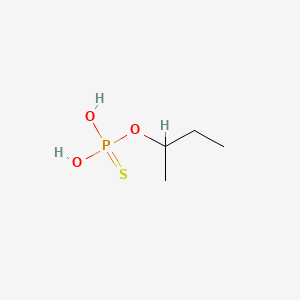![molecular formula C69H98N14O19 B12296618 Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI) is a derivative of actinomycin D, a well-known antibiotic and antitumor agent. This compound is produced by certain species of Streptomyces bacteria and is characterized by its ability to bind to DNA, thereby inhibiting RNA synthesis. This property makes it a valuable tool in both research and clinical settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine involves several steps. Initially, actinomycin D is produced by the fermentation of Streptomyces parvulus. The compound is then chemically modified to introduce the hydroxyacetyl and L-valine ester groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. Fermentation tanks are used to cultivate Streptomyces parvulus, and the resulting actinomycin D is extracted and purified. The chemical modification steps are then carried out in large reactors, ensuring consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties .
Applications De Recherche Scientifique
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of cellular processes.
Medicine: It is used in cancer research and treatment, particularly for its ability to inhibit tumor growth.
Industry: The compound is used in the production of certain pharmaceuticals and as a research tool in various industrial applications .
Mécanisme D'action
The mechanism of action of Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine involves binding to DNA and inhibiting RNA synthesis. This binding prevents the elongation of RNA chains, thereby inhibiting protein synthesis. The compound targets the DNA at specific sites, forming a stable complex that interferes with the normal function of RNA polymerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Actinomycin D: The parent compound, known for its antibiotic and antitumor properties.
7-Amino-actinomycin D: A derivative with similar DNA-binding properties but different fluorescence characteristics.
Ethidium Bromide: Another DNA-binding compound used in molecular biology
Uniqueness
Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine is unique due to its specific chemical modifications, which enhance its binding affinity and specificity for DNA. These modifications also influence its biological activity, making it a valuable tool in research and clinical applications .
Propriétés
Formule moléculaire |
C69H98N14O19 |
|---|---|
Poids moléculaire |
1427.6 g/mol |
Nom IUPAC |
[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C69H98N14O19/c1-29(2)46(70)67(96)99-28-42(84)72-39-25-38(59(88)76-50-36(13)100-68(97)54(32(7)8)80(17)43(85)26-78(15)63(92)40-21-19-23-82(40)65(94)48(30(3)4)74-61(50)90)52-57(34(39)11)102-58-35(12)56(87)47(71)45(53(58)73-52)60(89)77-51-37(14)101-69(98)55(33(9)10)81(18)44(86)27-79(16)64(93)41-22-20-24-83(41)66(95)49(31(5)6)75-62(51)91/h25,29-33,36-37,40-41,46,48-51,54-55H,19-24,26-28,70-71H2,1-18H3,(H,72,84)(H,74,90)(H,75,91)(H,76,88)(H,77,89)/t36?,37?,40?,41?,46-,48?,49?,50?,51?,54?,55?/m0/s1 |
Clé InChI |
YSIALVLPAPHPRR-ILBRGTQCSA-N |
SMILES isomérique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)
![17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12296554.png)
![2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide](/img/structure/B12296556.png)

![Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate](/img/structure/B12296563.png)

![7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12296568.png)
![2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12296573.png)


![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
iridium](/img/structure/B12296605.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
